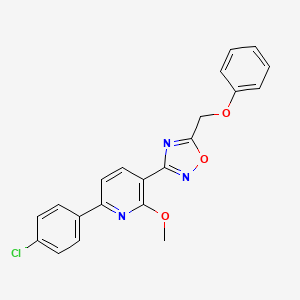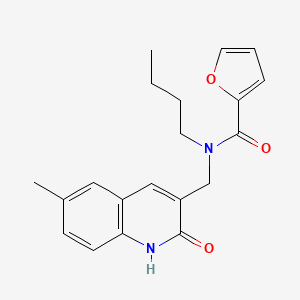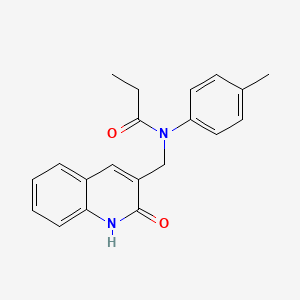
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HQP-1351, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a promising candidate for the treatment of bacterial infections caused by multidrug-resistant (MDR) bacteria.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide prevents bacterial growth and replication, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to have low toxicity in vitro and in vivo, indicating that it has a favorable safety profile for potential clinical use. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is its broad-spectrum activity against MDR bacteria. This makes it a promising candidate for the treatment of infections that are difficult to treat with traditional antibiotics. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is that it is still in the preclinical development stage, and further studies are needed to evaluate its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One area of interest is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in animal models and human clinical trials. Finally, there is a need for the development of new antibiotics to combat the growing threat of antibiotic-resistant bacteria, and N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has the potential to be a valuable addition to the arsenal of antimicrobial agents.
Synthesemethoden
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves a multi-step process that includes the reaction of 2-hydroxyquinoline-3-carboxaldehyde with p-tolylmagnesium bromide, followed by the addition of propionyl chloride. The resulting intermediate is then treated with sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its antibacterial activity against MDR bacteria. It has shown promising results against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has also been shown to be effective against biofilms, which are notoriously difficult to treat with traditional antibiotics.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-19(23)22(17-10-8-14(2)9-11-17)13-16-12-15-6-4-5-7-18(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHKWIAHCIHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

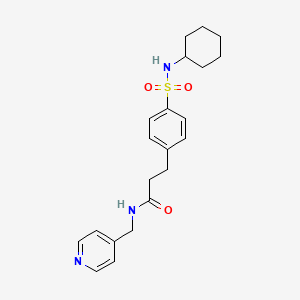
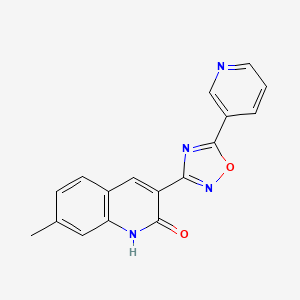
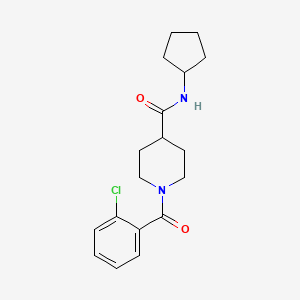



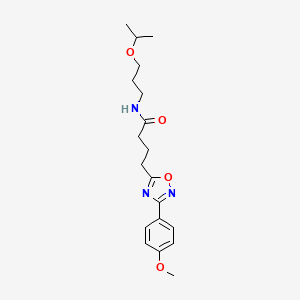
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
